2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid
Description
2-[4-[(E)-(Ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid is a synthetic organic compound featuring a phenoxyacetic acid backbone substituted with an (E)-configured ethylcarbamothioylhydrazinylidene group at the para position. The molecule combines a carboxylic acid moiety, a phenoxy linker, and a thioamide-functionalized hydrazone, making it structurally versatile for interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C12H15N3O3S |
|---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C12H15N3O3S/c1-2-13-12(19)15-14-7-9-3-5-10(6-4-9)18-8-11(16)17/h3-7H,2,8H2,1H3,(H,16,17)(H2,13,15,19)/b14-7+ |
InChI Key |
SVGNNTMNEKYBRM-VGOFMYFVSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC=C(C=C1)OCC(=O)O |
Canonical SMILES |
CCNC(=S)NN=CC1=CC=C(C=C1)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid typically involves a multi-step process. One common method starts with the preparation of the phenoxyacetic acid derivative, which is then subjected to a series of reactions to introduce the ethylcarbamothioylhydrazinylidene group. The key steps include:
Formation of the phenoxyacetic acid derivative: This can be achieved by reacting phenol with chloroacetic acid in the presence of a base.
Introduction of the hydrazinylidene group: This step involves the reaction of the phenoxyacetic acid derivative with an appropriate hydrazine derivative under controlled conditions.
Addition of the ethylcarbamothioyl group: This final step typically requires the use of ethyl isothiocyanate and a suitable catalyst to complete the synthesis
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy moiety is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s bioactivity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, particularly in the treatment of metabolic disorders and as an anti-diabetic agent, is ongoing.
Industry: It is used in the development of herbicides and other agrochemicals .
Mechanism of Action
The mechanism of action of 2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid involves its interaction with specific molecular targets. In biological systems, it may act as an agonist or antagonist to certain receptors, influencing metabolic pathways and cellular processes. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Phenoxyacetic Acid Derivatives
Key Observations:
Hydrazinecarbothioamide Derivatives : Compounds like N-ethyl-2-(substituted aryloxyacetyl)hydrazinecarbothioamide () share the thioamide-hydrazine motif with the target compound, which is critical for hydrogen bonding and metal chelation. These derivatives are typically synthesized via condensation of acetohydrazides with isothiocyanates .
Schiff Base Analogs: describes (4-{[(substituted phenyl)imino]methyl}phenoxy)acetic acid, where the hydrazinylidene group is replaced by an imino (Schiff base) linkage. This modification reduces thioamide-mediated interactions but enhances π-π stacking with aromatic residues .
Thiazolidinone Derivatives: highlights 2-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenoxy]acetic acid, which replaces the hydrazone with a thiazolidinone ring. This imparts rigidity and alters electronic properties, making it a potent GPR35 agonist .
Key Findings:
- Hydrazinecarbothioamides : These compounds (e.g., ) exhibit broad-spectrum antimicrobial activity, likely due to thioamide-mediated disruption of microbial membranes or enzyme inhibition .
- Thiazolidinone Derivatives: 's compound acts as a GPR35 agonist, with solubility in DMSO (~5 mg/mL) facilitating cellular uptake. Its activity is attributed to the electron-deficient thiazolidinone ring interacting with GPR35's binding pocket .
Key Insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
